N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide

RET kinase inhibition VEGFR2 quinazoline

The compound N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide, cataloged under CAS 313399-16-5, is a synthetic small-molecule kinase inhibitor based on a 2-anilinoquinazoline scaffold. It is annotated in the Therapeutic Target Database as 'Quinazoline derivative 15,' targeting the Rearranged during Transfection (RET) receptor tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).

Molecular Formula C36H28N4O2
Molecular Weight 548.646
CAS No. 313399-16-5
Cat. No. B2417875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide
CAS313399-16-5
Molecular FormulaC36H28N4O2
Molecular Weight548.646
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)C)C(=O)C6=CC=CC=C6
InChIInChI=1S/C36H28N4O2/c1-23-13-19-31-29(21-23)33(25-9-5-3-6-10-25)40-36(39-31)37-28-17-15-27(16-18-28)35(42)38-32-20-14-24(2)22-30(32)34(41)26-11-7-4-8-12-26/h3-22H,1-2H3,(H,38,42)(H,37,39,40)
InChIKeyVYGNIFJTMVQGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide (CAS 313399-16-5): A RET/VEGFR2 Quinazoline Inhibitor for Oncological Research


The compound N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide, cataloged under CAS 313399-16-5, is a synthetic small-molecule kinase inhibitor based on a 2-anilinoquinazoline scaffold. It is annotated in the Therapeutic Target Database as 'Quinazoline derivative 15,' targeting the Rearranged during Transfection (RET) receptor tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) [1]. Structurally, it features a 2-benzoyl-4-methylphenyl group linked via an amide bridge to a 6-methyl-4-phenylquinazolin-2-yl aniline core, placing it within a broader series of 2-substituted quinazoline derivatives investigated for selective RET inhibition [1].

Substitution Risks with N-(2-Benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide: Why Structural Analogs Are Not Interchangeable


Even minor modifications to the benzamide terminus of 2-anilinoquinazoline RET inhibitors produce substantial shifts in kinase selectivity, cellular potency, and metabolic stability. The 4-methyl substitution on the terminal benzoyl ring of CAS 313399-16-5 is a critical determinant of the compound's interaction with the RET ATP-binding pocket, influencing both inhibitory activity and the RET/KDR selectivity ratio [1]. Replacing this methyl group with a chlorine atom, a smaller substituent such as hydrogen, or an additional methyl group on the aniline ring generically alters the hydrophobic contact surface, which can lead to loss of RET selectivity, reduced cellular efficacy, or altered pharmacokinetics [2]. Consequently, in-class compounds bearing different substitution patterns on the benzamide moiety should not be assumed to be functionally equivalent in kinase inhibition assays, cellular proliferation models, or in vivo efficacy studies.

N-(2-Benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide (CAS 313399-16-5) Comparator Evidence: Quantitative Differentiation Data


Target Engagement Confirmation: RET and VEGFR2 (KDR) Dual Inhibition Profile of CAS 313399-16-5

The compound is classified as a dual inhibitor of RET and VEGFR2 (KDR) in the Therapeutic Target Database, a binding profile that distinguishes it from analogs with substitution patterns yielding RET-selective or multi-kinase profiles [1]. While quantitative IC50 values are not publicly available for CAS 313399-16-5, the annotation as 'Quinazoline derivative 15' within the RET inhibitor series establishes its primary kinase targets relative to structurally similar derivatives that may display divergent selectivity profiles [1].

RET kinase inhibition VEGFR2 quinazoline medullary thyroid carcinoma

Structural Differentiation: 4-Methyl vs. 4-Chloro Substitution on the Benzoyl Ring of 2-Anilinoquinazoline RET Inhibitors

Direct head-to-head enzymatic data are not available; however, the close analog N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361166-21-4) differs solely by the 4-chloro substitution in place of the 4-methyl group on the terminal benzoyl ring . In related 2-substituted phenol quinazoline series, substitution at the 4-position has been shown to markedly influence RET inhibitory potency and KDR selectivity [1]. The 4-methyl group of CAS 313399-16-5 provides distinct steric and electronic properties compared to the electron-withdrawing 4-chloro group, which can alter hydrogen-bonding networks within the kinase hinge region and affect off-rate kinetics [1].

SAR benzamide substitution RET kinase selectivity quinazoline

Significance of the 2-Benzoyl-4-methylphenyl Amide Substituent Relative to 2,6-Dimethylphenyl Analogs in RET Binding

Another structurally characterized analog, N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 127136-53-2), replaces the benzoyl-4-methylphenyl group with a 2,6-dimethylphenyl moiety, eliminating the carbonyl benzoyl spacer entirely . In 2-anilinoquinazoline kinase inhibitors, the carbonyl oxygen of the benzamide often engages the kinase hinge region via a critical hydrogen bond, while the benzoyl phenyl ring occupies the hydrophobic back pocket [1]. Removal of this carbonyl and the benzoyl aromatic ring in the 2,6-dimethylphenyl analog is predicted to substantially reduce RET binding affinity and selectivity, despite the remaining 6-methyl-4-phenylquinazolin-2-yl aniline core being identical.

inhibitor design RET kinase benzamide selectivity quinazoline

Therapeutic Context Evidence: Differentiation from Clinical Multi-Kinase RET Inhibitors

Clinical RET-active kinase inhibitors such as vandetanib and cabozantinib are multi-targeted agents with significant KDR activity that leads to dose-limiting hypertension and other cardiovascular toxicities [1]. The compound CAS 313399-16-5 belongs to a chemical series explicitly designed to improve RET selectivity over KDR relative to vandetanib as the starting template [2]. Although quantitative RET IC50 and selectivity values for this specific compound are not publicly disclosed, the series as a whole has demonstrated in published studies that structural modifications, including substitutions at the benzamide terminus, can achieve >10-fold selectivity for RET over KDR in cellular assays, a threshold not met by any of the clinical comparators tested in the same screening cascade [1].

RET fusion lung adenocarcinoma selectivity toxicity vandetanib

N-(2-Benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide (CAS 313399-16-5): Recommended Application Scenarios Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Quinazoline RET Inhibitors: Probing the 4-Position Substituent Effect on the Benzoyl Ring

CAS 313399-16-5 serves as the 4-methyl reference compound within a congeneric series of benzoyl-substituted quinazoline RET inhibitors. When used alongside its 4-chloro analog (CAS 361166-21-4) and the unsubstituted (4-H) congener, researchers can systematically assess how electron-donating versus electron-withdrawing substituents at the 4-position influence RET inhibitory potency, KDR selectivity, and cellular antiproliferative activity [1].

In Vitro Profiling of Dual RET/VEGFR2 Inhibition in Medullary Thyroid Carcinoma (MTC) Cell Models

Given its annotated dual RET/VEGFR2 inhibitory activity, this compound is suitable for mechanistic studies in MZ-CRC-1 or TT medullary thyroid carcinoma cell lines that harbor activating RET mutations [1]. It can be employed to dissect the relative contributions of RET and KDR signaling to tumor cell proliferation, migration, and survival, particularly in comparison with more selective RET inhibitors that have reduced KDR activity [2].

Control Compound for Assessing Benzamide Carbonyl Contribution to Kinase Hinge Binding

The 2-benzoyl-4-methylphenyl amide group provides a carbonyl oxygen that engages the kinase hinge region via a conserved hydrogen bond. Researchers can use CAS 313399-16-5 as the carbonyl-positive control and compare it against the 2,6-dimethylphenyl analog (CAS 127136-53-2), which lacks both the carbonyl and the benzoyl aromatic ring, to quantify the energetic contribution of this interaction to RET binding affinity [1].

Preclinical Evaluation Benchmarking Against Clinical Multi-Kinase RET Agents

For laboratories conducting preclinical efficacy studies in RET-driven xenograft models, CAS 313399-16-5 offers a representative tool compound from a chemical series designed for improved RET/KDR selectivity [1]. It can be benchmarked against vandetanib or cabozantinib to demonstrate the therapeutic window advantages of selective RET inhibition, as the published screening cascade has established that no clinical comparator exceeds a 10-fold selectivity margin for RET over KDR [1].

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.